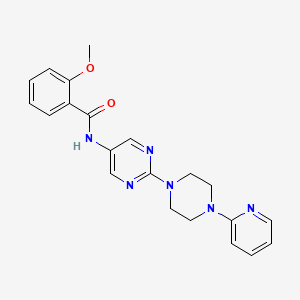

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound that has garnered attention for its potential use in various industries. It is known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves reacting with certain substances under basic conditions, followed by the removal of specific groups and reductive amination . A series of novel derivatives of this compound were designed, synthesized, and evaluated for their biological activities .Molecular Structure Analysis

The molecular formula of this compound is C21H22N6O2. The molecular weight is 390.447. The structure of the compound was confirmed by spectral data .Chemical Reactions Analysis

This compound has been found to inhibit the catalytical activity of certain enzymes at tested concentrations . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.447 and a molecular formula of C21H22N6O2. More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

- Borate and Sulfonamide Groups : The compound contains both borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .

- Drug Synthesis : Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Boronic acid compounds are used to protect diols, participate in asymmetric synthesis of amino acids, and engage in Diels–Alder and Suzuki coupling reactions. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs .

- Fluorescent Probes : Boronic acid compounds, including those with borate linkages, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines .

Drug Carriers and Controlled Release Systems

- Boronic Ester Bonds : These bonds are widely used in constructing stimulus-responsive drug carriers. Their advantages include simple construction conditions, good biocompatibility, and responsiveness to changes in pH, glucose levels, and ATP within the body. Various drug carriers based on borate linkages, such as drug–polymer couplings, polymer micelles, and mesoporous silica, can deliver anticancer drugs, insulin, and genes. The controlled release of drugs is achieved through the formation and rupture of boronic ester bonds in different environments .

Biological Applications

- Anti-HIV Activity : Although not explicitly mentioned for this compound, related indole derivatives have shown anti-HIV activity . Further research could explore its potential in antiviral therapies.

Computational Studies

- Density Functional Theory (DFT) : The crystal structure of the title compound was characterized using 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. DFT calculations confirmed the consistency between experimental and calculated values. Additionally, DFT was employed to study the molecular electrostatic potential and frontier molecular orbitals, shedding light on physical and chemical properties .

Direcciones Futuras

The future directions for this compound involve further development and evaluation of its biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological and therapeutic value .

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function, which could contribute to its biological and therapeutic effects .

Action Environment

The action, efficacy, and stability of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be influenced by various environmental factors. These include the pH and composition of the biological medium, the presence of other molecules and ions, and the temperature. Changes in these factors can affect the compound’s solubility, stability, and interactions with its targets .

Propiedades

IUPAC Name |

2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJMTNMDGKAVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)

![1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2534180.png)

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)